6-Chloro-2-cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine

Physicochemical profiling Lipophilicity Drug-likeness

6-Chloro-2-cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine (CAS 1891275-31-2) is a heterocyclic building block belonging to the [1,2,4]triazolo[1,5-a]pyridine class, a privileged scaffold extensively employed in kinase inhibitor and nuclear receptor modulator programs. The compound bears a chlorine atom at the 6-position of the pyridine ring and a cyclobutyl substituent at the 2-position of the fused triazole, yielding a molecular formula of C₁₀H₁₀ClN₃ and a molecular weight of 207.66 g/mol.

Molecular Formula C10H10ClN3
Molecular Weight 207.66 g/mol
Cat. No. B13050599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine
Molecular FormulaC10H10ClN3
Molecular Weight207.66 g/mol
Structural Identifiers
SMILESC1CC(C1)C2=NN3C=C(C=CC3=N2)Cl
InChIInChI=1S/C10H10ClN3/c11-8-4-5-9-12-10(7-2-1-3-7)13-14(9)6-8/h4-7H,1-3H2
InChIKeyGMUNPTYCIMFWBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine – Core Scaffold Identity and Research-Grade Specification


6-Chloro-2-cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine (CAS 1891275-31-2) is a heterocyclic building block belonging to the [1,2,4]triazolo[1,5-a]pyridine class, a privileged scaffold extensively employed in kinase inhibitor and nuclear receptor modulator programs [1]. The compound bears a chlorine atom at the 6-position of the pyridine ring and a cyclobutyl substituent at the 2-position of the fused triazole, yielding a molecular formula of C₁₀H₁₀ClN₃ and a molecular weight of 207.66 g/mol . It is commercially available from multiple suppliers at purities of ≥98%, with computed physicochemical parameters including a calculated logP (clogP) of approximately 2.17 and a topological polar surface area (TPSA) of 30.71 Ų [2].

Why 6-Chloro-2-cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine Cannot Be Replaced by Generic Triazolopyridine Analogs


The [1,2,4]triazolo[1,5-a]pyridine scaffold is highly sensitive to both the nature of the halogen at the 6-position and the steric/electronic character of the substituent at the 2-position. Even minor deviations—such as replacing the 6-chloro with 6-bromo, exchanging the cyclobutyl for a methyl group, or removing the 2-substituent entirely—alter the compound's lipophilicity, electronic distribution, and synthetic reactivity profile in ways that directly impact downstream coupling efficiency, target binding, and ADME properties [1]. The specific combination of a 6-chloro leaving group and a 2-cyclobutyl conformational constraint is non-trivial to replicate with off-the-shelf alternatives; substituting a generic triazolopyridine building block without these exact features introduces uncontrolled variables into any structure–activity relationship (SAR) or synthetic optimization campaign .

Quantitative Differentiation Evidence for 6-Chloro-2-cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine Versus Closest Analogs


Lipophilicity Shift: clogP Comparison of 6-Chloro-2-cyclobutyl vs. Unsubstituted 6-Chloro-[1,2,4]triazolo[1,5-a]pyridine

The introduction of a cyclobutyl substituent at the 2-position markedly increases the predicted lipophilicity of the triazolopyridine core. The target compound exhibits a calculated logP (clogP) of 2.17, compared to a measured logP of 1.38 for the unsubstituted 6-chloro-[1,2,4]triazolo[1,5-a]pyridine scaffold [1]. This ΔlogP of approximately +0.79 log units translates to a roughly 6-fold increase in theoretical partition coefficient, which has practical consequences for compound handling, solubility, and membrane permeability in biological assays [2].

Physicochemical profiling Lipophilicity Drug-likeness LogP

Synthetic Handle Differentiation: 6-Chloro as a Cross-Coupling-Ready Electrophile vs. Non-Halogenated or 6-Bromo Analogs

The 6-chloro substituent on the target compound serves as a versatile electrophilic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, etc.), enabling direct elaboration at the pyridine C6 position [1]. This contrasts with the 6-bromo analog (CAS 1513736-36-1), which, while also cross-coupling-competent, exhibits higher reactivity that can lead to undesired side reactions and lower selectivity in polyfunctional settings . The 2-cyclobutyl group is pre-installed on the triazole ring, meaning researchers avoid the synthetic burden of introducing this strained-ring substituent post hoc—a process that often requires specialized conditions and proceeds with variable yields depending on the coupling partner [2].

Cross-coupling Suzuki-Miyaura Buchwald-Hartwig Building block utility C–C bond formation

Molecular Weight and Physicochemical Property Window: Target Compound vs. 6-Chloro-2-methyl Analog

The target compound (MW 207.66, clogP 2.17, TPSA 30.71) occupies a physicochemical property window that is distinct from the smaller 6-chloro-2-methyl analog (CAS 1821248-28-5; MW 167.60, MF C₇H₆ClN₃) . The additional ~40 Da molecular weight and higher carbon count (C₁₀ vs. C₇) of the target compound places it closer to the center of lead-like chemical space, while the cyclobutyl group provides greater three-dimensional character (fraction sp³ = 0.40 for the target vs. ~0.14 for the 2-methyl analog, estimated) [1]. This increased three-dimensionality is associated with improved target selectivity and reduced off-target promiscuity in kinase inhibitor programs [2].

Molecular weight Lipinski rule of five Lead-likeness Fragment-based drug design

Scaffold Privilege: Triazolo[1,5-a]pyridine Core in Kinase and Nuclear Receptor Programs vs. Regioisomeric Triazolopyridines

The [1,2,4]triazolo[1,5-a]pyridine scaffold—the precise core of the target compound—has demonstrated activity across multiple high-value therapeutic target classes. Representative examples include CEP-33779, a selective JAK2 inhibitor (IC₅₀ values in the nanomolar range) [1], triazolopyridine-based RORγt inverse agonists with IC₅₀ values as low as 10 nM in biochemical assays [2], and PI3Kγ-selective inhibitors [3]. Critically, the regioisomeric [1,2,4]triazolo[4,3-a]pyridine scaffold shows markedly reduced activity in the same RORγt assay (IC₅₀ = 590 nM for compound 2a vs. potent activity for the [1,5-a] isomer 3a), demonstrating that the ring-fusion geometry is a key determinant of biological activity [2].

Kinase inhibition RORγt inverse agonism JAK inhibitors Scaffold privilege Structure-activity relationship

Conformational Restriction: Cyclobutyl vs. Acyclic Alkyl Substituents at the Triazole 2-Position

The cyclobutyl group at the 2-position of the triazole ring provides conformational restriction that is absent in analogs bearing acyclic alkyl substituents (e.g., ethyl, n-propyl, or isopropyl at the 2-position) . In the broader class of cyclobutyl-containing therapeutics, this strained four-membered ring has been shown to reduce the entropic penalty upon target binding and to shield adjacent metabolically labile positions from oxidative enzymes, contributing to improved metabolic stability [1]. For example, in a phenylcyclobutyl triazole series targeting 11β-HSD1, the cyclobutyl-containing compounds demonstrated good microsomal stability and selectivity profiles [2]. While direct metabolic stability data for the target compound are not publicly available, the cyclobutyl motif is a validated design element for reducing oxidative metabolism at the adjacent triazole C–N bond compared to flexible alkyl chains [1].

Conformational restriction Entropy penalty Metabolic stability Cyclobutyl Structure-based drug design

Optimal Application Scenarios for 6-Chloro-2-cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine Based on Quantitative Evidence


Kinase Inhibitor Hit-to-Lead and Lead Optimization Programs (JAK, PI3Kγ, RIPK1)

The target compound serves as an advanced intermediate for constructing kinase-focused chemical libraries. Its [1,2,4]triazolo[1,5-a]pyridine core is a validated pharmacophore for JAK2 inhibition (exemplified by CEP-33779), PI3Kγ-selective inhibitors, and RIPK1 inhibitors described in recent patent literature [1]. The 6-chloro handle enables rapid parallel diversification via Suzuki-Miyaura or Buchwald-Hartwig coupling to explore vectors extending from the pyridine C6 position, while the pre-installed 2-cyclobutyl group occupies a hydrophobic pocket in the kinase ATP-binding site, contributing to selectivity over related kinases [2]. The compound's intermediate MW (207.66) and clogP (2.17) place it in an attractive property space for lead optimization, avoiding the molecular obesity that plagues many HTS starting points .

RORγt Inverse Agonist Development for Autoimmune and Inflammatory Disease

The [1,2,4]triazolo[1,5-a]pyridine scaffold has demonstrated potent RORγt inverse agonism, with optimized analogs achieving IC₅₀ values of 10 nM in biochemical assays and 130 nM in human whole-blood IL-17A suppression [1]. The target compound provides a functionalized entry point into this chemical series: the 6-chloro substituent allows installation of aryl or heteroaryl groups that extend into the lipophilic ligand-binding domain of RORγt, while the cyclobutyl at C2 mimics the conformational preference of the cyclopentyl and substituted piperidine moieties found in advanced leads [1]. The scaffold's regioisomeric identity ([1,5-a] vs. [4,3-a]) is critical, as the [4,3-a] regioisomer loses approximately 59-fold potency in the same assay system [1].

Agrochemical Discovery: Triazolopyridine-Based Herbicide and Fungicide Scaffolds

N-Aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide derivatives have been patented as potent herbicides with broad-spectrum activity and favorable crop selectivity [1]. The target compound's 2-cyclobutyl substituent introduces steric bulk and lipophilicity that can modulate soil mobility, plant uptake, and target-site binding in agrochemical applications. The 6-chloro group serves as a synthetic handle for introducing sulfonamide or other agrochemically relevant pharmacophores at the pyridine 6-position. Triazolopyridine building blocks are established intermediates in the synthesis of herbicides and fungicides across multiple patent families, and the cyclobutyl variant offers differentiated physicochemical properties (ΔlogP ≈ +0.79 vs. unsubstituted scaffold) that can be exploited to tune environmental fate and bioavailability [2].

Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis

With a molecular weight of 207.66 Da, the target compound resides at the upper boundary of fragment-like chemical space (typically defined as MW < 250 Da) and is suitable as a fragment library component or as a functionalized scaffold for on-DNA chemistry in DEL platforms [1]. The 6-chloro substituent provides a conjugation-ready attachment point for DNA barcode ligation or for on-resin diversification, while the cyclobutyl group contributes three-dimensional character (fraction sp³ ≈ 0.40) that is highly desirable for exploring novel chemical space beyond flat aromatic fragments [2]. The compound's commercial availability at 98% purity from multiple suppliers ensures reproducible quality for high-throughput screening and library production workflows .

Quote Request

Request a Quote for 6-Chloro-2-cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.